2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester

Overview

Description

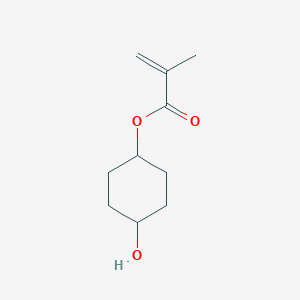

“2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester” is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. It is also known as 4-Hydroxycyclohexyl methacrylate .

Synthesis Analysis

The synthesis of such compounds generally involves free radical polymerization reactions . Peroxides or persulfates can be used as initiators for the polymerization reaction, which typically occurs at temperatures between 60-80 degrees Celsius .Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester” consists of a 2-methyl-2-propenoic acid (also known as methacrylic acid) moiety and a 4-hydroxycyclohexyl ester moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester” include a boiling point of 271.6±33.0 °C (Predicted) and a density of 1.06±0.1 g/cm3 (Predicted) .Scientific Research Applications

Synthesis of Amphiphilic Methacrylate Copolymers

A novel series of amphiphilic methacrylate copolymers have been synthesized using 4-hydroxycyclohexyl methacrylate . These copolymers are composed of one hydrophobic monomer carrying a cyclohexyl group and one hydrophilic monomer carrying a short poly(ethylene glycol) chain . The synthesis was achieved using RAFT polymerization .

Stabilizing Membrane Proteins

The amphiphilic methacrylate copolymers synthesized from 4-hydroxycyclohexyl methacrylate have been tested for their abilities to extract membrane proteins from Escherichia coli cells . While the copolymers failed to directly extract significant amounts of proteins, they were found to provide stabilizing environments for extracted membrane proteins .

Synthesis of Functional Polymers

4-Hydroxycyclohexyl methacrylate can be used in the synthesis of functional polymers . These polymers are chemically modified and functional groups are bonded to produce chemical-reactive polymers .

Synthesis of Aryloxycarbonyl Methyl Methacrylate Monomer

4-Hydroxycyclohexyl methacrylate can be used in the synthesis of aryloxycarbonyl methyl methacrylate monomer . This monomer is synthesized using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane solution .

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-hydroxycyclohexyl methacrylate . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name |

(4-hydroxycyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h8-9,11H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEJEEOZPSVNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436772 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |

CAS RN |

203245-10-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)

![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)

![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)